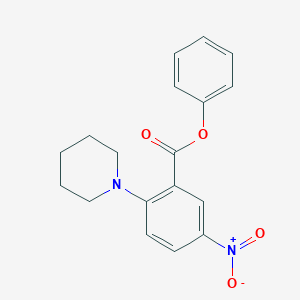
Phenyl 5-nitro-2-(piperidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PHENYL 5-NITRO-2-PIPERIDINOBENZOATE: is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PHENYL 5-NITRO-2-PIPERIDINOBENZOATE typically involves the nitration of a benzene ring followed by the introduction of a piperidine moiety. The nitration process is usually carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the benzene ring. The subsequent steps involve the formation of the ester linkage and the incorporation of the piperidine ring .
Industrial Production Methods: Industrial production of PHENYL 5-NITRO-2-PIPERIDINOBENZOATE may involve large-scale nitration reactions followed by esterification and cyclization processes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: PHENYL 5-NITRO-2-PIPERIDINOBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by halogenation of the aromatic ring.
Scientific Research Applications
PHENYL 5-NITRO-2-PIPERIDINOBENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PHENYL 5-NITRO-2-PIPERIDINOBENZOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions within cells, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
PHENYL 5-NITRO-2-PIPERIDINOBENZOATE: can be compared with other piperidine derivatives such as:
Uniqueness: PHENYL 5-NITRO-2-PIPERIDINOBENZOATE is unique due to the presence of both a nitro group and a piperidine moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
phenyl 5-nitro-2-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C18H18N2O4/c21-18(24-15-7-3-1-4-8-15)16-13-14(20(22)23)9-10-17(16)19-11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12H2 |
InChI Key |
KEXJSGLWSDZYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















